Acetoximebenzoate
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Overview
Description
Acetoximebenzoate is an organic compound that contains both an oxime and a benzoate functional group. It is known for its applications in various fields due to its unique chemical properties. The compound is often used in industrial processes and scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetoximebenzoate typically involves the reaction of hydroxylamine with a ketone to form an oxime, followed by esterification with benzoic acid. One common method includes the following steps:
Preparation of the Reaction System: In a reactor, mix ketoxime and acetone in a molar ratio of 1.0:5.0 to 35.0.
Synthetic Reaction: Heat the reaction system to a temperature between 5°C and 100°C under a pressure of 0 to 2 atm for 5 to 10 hours.
Purification: Purify the product obtained from the reaction to isolate this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetoximebenzoate undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the benzoate group under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Acetoximebenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of acetoximebenzoate involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the benzoate group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetoxime: Contains only the oxime group and lacks the benzoate group.
Benzoate Esters: Contain the benzoate group but lack the oxime group.
Hydroxylamine Derivatives: Similar in structure but with different functional groups.
Uniqueness
Acetoximebenzoate is unique due to the presence of both oxime and benzoate functional groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to similar compounds .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
[(E)-ethylideneamino] benzoate |
InChI |
InChI=1S/C9H9NO2/c1-2-10-12-9(11)8-6-4-3-5-7-8/h2-7H,1H3/b10-2+ |
InChI Key |
UAWDHTVMNWGIKU-WTDSWWLTSA-N |
Isomeric SMILES |
C/C=N/OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC=NOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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